N-(2-(furan-3-yl)ethyl)benzenesulfonamide
Description
Contextualization of Sulfonamide Chemistry in Organic and Medicinal Sciences
The sulfonamide functional group (-SO₂NH-) is a cornerstone of medicinal chemistry, with a rich history and a broad spectrum of therapeutic applications. wikipedia.org The journey of sulfonamides began with the discovery of Prontosil, the first commercially available antibacterial agent, which was found to be a prodrug metabolized in the body to the active compound sulfanilamide. youtube.com This discovery, which earned Gerhard Domagk a Nobel Prize, ushered in the era of antimicrobial chemotherapy. slideshare.net
In bacteria, sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for the synthesis of folic acid (vitamin B9). wikipedia.org Since bacteria must synthesize their own folic acid to survive, this inhibition is bacteriostatic, meaning it halts bacterial growth and multiplication. wikipedia.org Humans, on the other hand, obtain folic acid from their diet, making them unaffected by this mechanism.
The versatility of the sulfonamide group extends far beyond its antibacterial origins. nih.gov By modifying the substituents on the sulfonamide nitrogen and the aromatic ring, chemists have developed a vast array of drugs with diverse pharmacological actions. wikipedia.org These include:
Diuretics (e.g., furosemide, hydrochlorothiazide)
Anticonvulsants (e.g., sultiame)
Anticancer agents nih.gov
Anti-inflammatory drugs (e.g., celecoxib)
Antiviral agents , including HIV protease inhibitors researchgate.net
The sulfonamide group is considered a non-classical bioisostere of carboxyl, phenolic hydroxyl, and amide groups, allowing it to interact with a wide range of biological targets. nih.gov Its straightforward synthesis further enhances its appeal in drug development, making it a continuously explored scaffold in the quest for new therapeutic agents. nih.gov
The Furan (B31954) Heterocycle as a Privileged Scaffold in Bioactive Molecules
Furan is a five-membered aromatic heterocycle containing one oxygen atom. This simple ring system is a fundamental building block in a multitude of biologically active compounds, earning it the status of a "privileged scaffold" in medicinal chemistry. ift.co.zaresearchgate.net The utility of the furan ring stems from its unique electronic and structural properties. Though aromatic, its resonance energy is significantly lower than that of benzene (B151609), making it reactive and synthetically flexible. acs.org
Furan derivatives exhibit an extensive range of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, antifungal, antitumor, and analgesic properties. wisdomlib.org This broad bioactivity has led to the incorporation of the furan moiety into numerous approved drugs. Examples include:
Nitrofurantoin , an antibiotic for urinary tract infections. wisdomlib.org
Ranitidine , an anti-ulcer agent. wisdomlib.org
Furosemide , a potent diuretic. wisdomlib.org
The furan ring can interact with biological macromolecules through various mechanisms and serves as a versatile synthon for creating more complex molecular architectures. acs.orgnih.gov Its ability to be readily functionalized allows chemists to fine-tune the properties of a molecule to optimize its therapeutic effect. nih.gov Ongoing research continues to uncover new furan-containing compounds with improved efficacy and lower toxicity, highlighting its enduring importance in drug discovery. wisdomlib.org
Historical Overview of N-Substituted Benzenesulfonamide (B165840) Derivatives and Their Significance
Following the initial success of sulfanilamide, the field of medicinal chemistry witnessed an explosion of research into N-substituted benzenesulfonamide derivatives. It was quickly established that attaching different chemical groups to the sulfonamide nitrogen (the N¹ position) could dramatically alter the compound's properties, leading to drugs with improved potency, solubility, and a wider spectrum of activity. youtube.com
This systematic modification gave rise to the vast family of "sulfa drugs" that became mainstays in treating bacterial infections before the widespread availability of penicillin. wikipedia.org The structure-activity relationship (SAR) studies revealed that while the p-amino group was essential for antibacterial action, the N¹-substituent played a crucial role in the pharmacokinetic profile of the drug. youtube.com
The significance of N-substituted benzenesulfonamides extends well beyond antibacterial therapy. This structural class has proven to be remarkably fruitful in generating drugs for a multitude of diseases. For instance, the development of carbonic anhydrase inhibitors, such as acetazolamide (B1664987), for treating glaucoma, was a direct outcome of research on sulfonamides. wikipedia.org Similarly, the discovery of sulfonylureas as oral hypoglycemic agents for diabetes and thiazide diuretics for hypertension originated from the sulfonamide scaffold. wikipedia.org More recently, benzenesulfonamide derivatives have been designed as potent inhibitors of influenza virus hemagglutinin, demonstrating the continued relevance of this scaffold in addressing modern health challenges. nih.gov The enduring legacy of N-substituted benzenesulfonamides lies in their adaptability, which has allowed them to become foundational structures in the development of a wide range of essential medicines.
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c14-17(15,12-4-2-1-3-5-12)13-8-6-11-7-9-16-10-11/h1-5,7,9-10,13H,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGBEIKYPWLAIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 2 Furan 3 Yl Ethyl Benzenesulfonamide and Analogues
Retrosynthetic Analysis of the N-(2-(furan-3-yl)ethyl)benzenesulfonamide Core Structure
A retrosynthetic analysis of this compound reveals two primary disconnection points. The most logical disconnection is at the nitrogen-sulfur bond of the sulfonamide, leading to two key precursors: 2-(furan-3-yl)ethanamine and benzenesulfonyl chloride. This approach is favored due to the widespread availability of substituted benzenesulfonyl chlorides and the relative ease of the sulfonylation reaction.
A second disconnection can be envisioned at the carbon-carbon bond between the furan (B31954) ring and the ethylamino side chain. However, this approach is generally less common as it involves more complex synthetic transformations to construct the ethylamine (B1201723) fragment directly onto the furan ring. Therefore, the strategy of synthesizing the amine precursor first, followed by sulfonylation, is the more synthetically viable and convergent route.
Key Synthetic Pathways to this compound
The synthesis of the target compound is typically achieved through a two-step process: the synthesis of the 2-(furan-3-yl)ethanamine precursor, followed by its reaction with benzenesulfonyl chloride.
Amine Precursor Synthesis: 2-(furan-3-yl)ethanamine Functionalization
The synthesis of the crucial intermediate, 2-(furan-3-yl)ethanamine, can be approached through several methods. While the direct synthesis of 3-substituted furans can be challenging, various strategies have been developed. One common method involves the reduction of a corresponding nitrile or nitro compound, such as 3-(2-nitroethyl)furan, which can be prepared from 3-furaldehyde.
Sulfonylation Reactions: Formation of the Benzenesulfonamide (B165840) Linkage
The formation of the benzenesulfonamide linkage is a well-established and reliable transformation in organic synthesis. The most common method involves the reaction of the primary amine, 2-(furan-3-yl)ethanamine, with benzenesulfonyl chloride in the presence of a base.
The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or pyridine (B92270). The base, often pyridine or triethylamine, serves to neutralize the hydrochloric acid generated during the reaction. The reaction conditions are generally mild and proceed with high yields. This reaction is a versatile method for the synthesis of a wide range of sulfonamides.
Strategies for Derivatization and Analogue Preparation
The modular nature of the synthesis allows for the convenient preparation of a wide array of analogues by modifying either the benzenesulfonamide moiety or the furan ring.
Modifications on the Benzenesulfonamide Moiety
Aromatic Ring Substitution Patterns and Effects
The properties of this compound can be fine-tuned by introducing various substituents onto the benzene (B151609) ring of the benzenesulfonamide moiety. A diverse range of substituted benzenesulfonyl chlorides are commercially available or can be readily synthesized, providing access to a large library of analogues.
Below is a table summarizing various substituted benzenesulfonamide analogues and their reported effects, where applicable.
| Substituent on Benzene Ring | Position | Reported Effects/Applications |
| 4-Methyl (p-tolyl) | para | Utilized in the synthesis of carbonic anhydrase inhibitors. researchgate.net |
| 4-Chloro | para | Investigated for anticancer activity. nih.gov |
| 4-Fluoro | para | Synthesized for potential biological evaluation. atauni.edu.tr |
| 3,4,5-Trimethoxy | meta, para | Studied for cytotoxicity and as carbonic anhydrase inhibitors. atauni.edu.tr |
| 4-Hydroxy | para | Explored for potential anti-tumor activity. atauni.edu.tr |
This table is illustrative and not exhaustive. The effects of substituents are highly dependent on the specific biological target and context.
N-Substitution Variants on the Sulfonamide Nitrogen
Modification of the sulfonamide nitrogen (N-substitution) is a key strategy for creating analogues of this compound. This can be achieved through N-alkylation and N-arylation reactions, which introduce a wide range of substituents, thereby altering the compound's physicochemical properties.
N-Alkylation: The introduction of alkyl groups onto the sulfonamide nitrogen can be accomplished through various methods. A common approach involves the reaction of the parent sulfonamide with an alkyl halide in the presence of a base. nih.gov More advanced and selective methods have also been developed. For instance, a metal-ligand bifunctional ruthenium catalyst has been shown to efficiently catalyze the N-alkylation of aminobenzenesulfonamides using alcohols as the alkylating agents. acs.orgacs.org This method is advantageous due to its high yields and selectivity. acs.org The reaction conditions for this catalytic system are typically mild, involving the use of a base such as cesium carbonate in a suitable solvent like tert-amyl alcohol at elevated temperatures. acs.org
N-Arylation: The introduction of aryl groups at the sulfonamide nitrogen can be achieved through transition-metal-catalyzed cross-coupling reactions. The Chan-Evans-Lam reaction, which utilizes copper catalysis, provides a method for the N-arylation of aminobenzene sulfonamides with arylboron compounds. rsc.org This reaction can be chemoselectively controlled to favor arylation on either the amino or the sulfonamide nitrogen by adjusting the reaction parameters, such as the copper source, solvent, and base. rsc.org Additionally, a transition-metal-free approach for N-arylation has been developed using o-silylaryl triflates in the presence of cesium fluoride, which proceeds under mild conditions and tolerates a variety of functional groups. nih.govorganic-chemistry.orgnih.gov
| Reaction Type | Catalyst/Reagent | Substrates | Key Features | Reference |
|---|---|---|---|---|
| N-Alkylation | [(p-Cymene)Ru(2,2'-bpyO)(H2O)] | Aminobenzenesulfonamides and alcohols | High yields and selectivity for N-alkylation. | acs.orgacs.org |
| N-Arylation (Chan-Evans-Lam) | Copper catalyst | Aminobenzene sulfonamides and arylboron nucleophiles | Chemoselective arylation on either amino or sulfonamide nitrogen. | rsc.org |
| N-Arylation (Transition-metal free) | o-silylaryl triflates and CsF | Sulfonamides and o-silylaryl triflates | Mild reaction conditions and good functional group tolerance. | nih.govorganic-chemistry.orgnih.gov |
Structural Diversification of the Furan-Containing Side Chain
Modifications to the furan-containing side chain offer another avenue for creating structural diversity in analogues of this compound. These changes can involve alterations to the furan ring itself or variations in the ethyl linker connecting the furan to the sulfonamide group.
Oxidation of the Furan Ring: The furan moiety can be oxidized using a variety of reagents to yield different products. benthamdirect.comingentaconnect.comresearchgate.net For instance, oxidation with reagents like singlet oxygen, dioxiranes, or peracids can lead to ring-opened products such as 1,4-dicarbonyl compounds. ingentaconnect.com The outcome of the oxidation is often dependent on the substitution pattern of the furan ring and the specific oxidizing agent used. benthamdirect.comingentaconnect.com Metal-based catalysts, such as Mn(III)/Co(II) systems, can also be employed for the oxidative ring-opening of furan derivatives. rsc.org This transformation can be a key step in the synthesis of more complex structures. rsc.org
The ethyl linker between the furan ring and the sulfonamide nitrogen can also be modified to influence the compound's flexibility and conformational preferences.
Chain Length Variation: The length of the alkyl chain can be extended or shortened. For example, synthetic routes to 3-aryl-3-(furan-2-yl)propanoic acid derivatives have been developed, which feature a three-carbon linker. mdpi.comresearchgate.net These syntheses often involve the hydroarylation of furan-containing propenoic acids or esters in the presence of a strong acid. mdpi.comresearchgate.net
Introduction of Unsaturation: The introduction of double or triple bonds into the linker can create more rigid analogues. For instance, the synthesis of 3-(furan-2-yl)-1,3-di(het)arylprop-2-en-1-ones involves a propenone linker, which introduces a double bond. nih.gov These unsaturated systems can be synthesized through the oxidative dearomatization of the corresponding saturated propanones, followed by cyclization. nih.gov
| Modification Type | Synthetic Strategy | Example Transformation | Reference |
|---|---|---|---|
| Furan Ring Oxidation | Oxidative ring-opening | Conversion of furans to 1,4-dicarbonyl compounds. | ingentaconnect.com |
| Linker Chain Length Variation | Hydroarylation of furan-propenoic acids | Synthesis of 3-aryl-3-(furan-2-yl)propanoic acids. | mdpi.comresearchgate.net |
| Linker Unsaturation | Oxidative dearomatization/cyclization | Synthesis of 3-(furan-2-yl)prop-2-en-1-ones. | nih.gov |
Heterocyclic Ring Incorporations and Hybrid Structures
The incorporation of other heterocyclic rings into the core structure of this compound can lead to the creation of hybrid molecules with potentially novel properties. This strategy involves the synthesis of molecules that combine the furan-sulfonamide scaffold with other heterocyclic systems.
The synthesis of such hybrids can be achieved by reacting a furan-containing building block with a suitable heterocyclic partner. For example, new hybrid molecules have been synthesized by coupling furan-2-carbonyl chloride with various N-containing heterocycles like pyrrolidine, piperidine, and tetrahydroquinoline. mdpi.com The varied biological importance of both furans and sulfonamides has prompted research into the synthesis of sulfonamide-based furan hybrids. researchgate.net These hybrid compounds often exhibit interesting biological activities. researchgate.netnih.gov The synthesis of these complex molecules often requires multi-step reaction sequences. nih.gov
Advanced Computational and Theoretical Studies of N 2 Furan 3 Yl Ethyl Benzenesulfonamide
Quantum Chemical Investigations
Quantum chemical methods are employed to elucidate the fundamental electronic properties of a molecule. These calculations provide a basis for understanding its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net By applying DFT calculations, typically using a basis set such as B3LYP/6-31G(d,p), the optimized molecular geometry of N-(2-(furan-3-yl)ethyl)benzenesulfonamide can be determined. nih.gov These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.
The electronic properties derived from DFT, such as the distribution of electron density, help in predicting the molecule's reactivity. mdpi.com For instance, the analysis of the sulfonamide group (SO₂NH) is of particular interest. The S=O and S-N bond lengths in benzenesulfonamide (B165840) derivatives are key indicators of the electronic environment. Theoretical calculations for related benzenesulfonamide compounds have shown excellent correlation with experimental data from X-ray crystallography, confirming the reliability of DFT methods for predicting structural parameters. nih.govmkjc.in The reactivity of the molecule is influenced by these structural and electronic factors, with the furan (B31954) and benzenesulfonyl moieties playing distinct roles. nih.gov
| Parameter | Typical Calculated Value (Å or °) | Significance |
|---|---|---|
| S=O Bond Length | ~1.42 - 1.44 Å | Indicates double-bond character and influences the group's polarity. |
| S-N Bond Length | ~1.63 - 1.67 Å | Reflects the strength of the sulfonamide linkage. |
| S-C (Aromatic) Bond Length | ~1.76 - 1.78 Å | Connects the sulfonyl group to the benzene (B151609) ring. |
| O-S-O Bond Angle | ~120° | Affects the steric and electronic profile of the sulfonyl group. |
| C-S-N Bond Angle | ~107° | Determines the orientation of the substituent relative to the sulfonyl group. |
Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of a molecule. youtube.com The two key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic systems—the furan and benzene rings—which can donate electron density. Conversely, the LUMO is likely concentrated around the electron-withdrawing benzenesulfonyl group. malayajournal.org This separation of FMOs indicates the potential for intramolecular charge transfer, a property that is significant for the molecule's electronic and optical characteristics. nih.gov Computational studies on analogous furan-containing molecules have reported HOMO-LUMO energy gaps in the range of 4-5 eV, suggesting considerable kinetic stability. malayajournal.org
| Parameter | Typical Calculated Value (eV) | Interpretation |
|---|---|---|
| HOMO Energy | ~ -5.3 eV | Energy of the outermost electrons; relates to ionization potential. |
| LUMO Energy | ~ -1.3 eV | Energy of the lowest available electron state; relates to electron affinity. |
| HOMO-LUMO Energy Gap (ΔE) | ~ 4.0 eV | Indicates chemical reactivity and kinetic stability. |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. malayajournal.orgresearchgate.net The MEP map displays different potential values on the electron density surface using a color spectrum.
For this compound, the MEP map would reveal specific regions of charge concentration.
Negative Regions (Red/Yellow): These areas correspond to high electron density and are prone to electrophilic attack. Such regions are expected around the highly electronegative oxygen atoms of the sulfonyl group and the oxygen atom within the furan ring. researchgate.net
Positive Regions (Blue): These areas indicate electron deficiency and are susceptible to nucleophilic attack. The hydrogen atom attached to the sulfonamide nitrogen (N-H) would exhibit a strong positive potential, making it a potential hydrogen bond donor. malayajournal.org
Neutral Regions (Green): These areas, typically found over the carbon-hydrogen frameworks of the aromatic rings and the ethyl linker, represent regions of neutral potential.
The MEP analysis provides a clear picture of the molecule's reactive sites and is instrumental in understanding its intermolecular interactions, such as hydrogen bonding. malayajournal.org
| Molecular Region | Predicted Electrostatic Potential | Likely Type of Interaction |
|---|---|---|
| Sulfonyl Oxygen Atoms (S=O) | Negative (Electron-rich) | Electrophilic attack; Hydrogen bond acceptor. |
| Furan Oxygen Atom | Negative (Electron-rich) | Electrophilic attack; Coordination with metal ions. |
| Sulfonamide Hydrogen Atom (N-H) | Positive (Electron-deficient) | Nucleophilic attack; Hydrogen bond donor. |
| Aromatic Rings (Furan and Benzene) | Slightly Negative (π-system) | π-π stacking interactions. |
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological macromolecule, typically a protein receptor. These methods are crucial in drug discovery for predicting binding modes and affinities.
Molecular docking simulations place the ligand into the binding site of a target protein and evaluate the feasibility of different binding poses. The benzenesulfonamide scaffold is a well-known pharmacophore that targets several important enzyme families, including carbonic anhydrases and dihydrofolate reductase (DHFR). researchgate.net
For this compound, docking studies would predict several key interactions within a receptor's active site:
Hydrogen Bonding: The sulfonamide group is a prime candidate for forming hydrogen bonds. The N-H group can act as a hydrogen bond donor, while the two sulfonyl oxygens can act as hydrogen bond acceptors.
π-π Stacking: The aromatic benzene and furan rings can engage in π-π stacking or T-shaped interactions with aromatic amino acid residues in the binding pocket, such as phenylalanine, tyrosine, or tryptophan.
Hydrophobic Interactions: The ethyl linker and the hydrocarbon portions of the aromatic rings can form favorable hydrophobic interactions with nonpolar residues in the active site.
These predicted interactions help to build a model of how the compound achieves its biological effect at the molecular level.
| Functional Group | Type of Interaction | Potential Interacting Amino Acid Residues |
|---|---|---|
| Sulfonamide N-H | Hydrogen Bond (Donor) | Asp, Glu, Asn, Gln, Ser, Thr |
| Sulfonyl S=O | Hydrogen Bond (Acceptor) | Lys, Arg, His, Asn, Gln, Ser, Thr |
| Benzene Ring | π-π Stacking / Hydrophobic | Phe, Tyr, Trp / Val, Leu, Ile |
| Furan Ring | π-π Stacking / Hydrophobic | Phe, Tyr, Trp / Val, Leu, Ile |
A primary output of molecular docking is a scoring function that estimates the binding affinity between the ligand and the receptor. This score, often expressed in units of energy (e.g., kcal/mol), predicts the strength of the interaction, with lower (more negative) values indicating stronger binding.
| Enzyme Target Class | Typical Docking Score Range (kcal/mol) | Typical Experimental Affinity (IC₅₀/Kᵢ) |
|---|---|---|
| Carbonic Anhydrases | -7.0 to -10.0 | Low nM to high µM range |
| Dihydrofolate Reductase (DHFR) | -8.0 to -11.0 | Mid nM to low µM range |
| Kinases | -7.5 to -12.0 | Low nM to high µM range |
Conformational Analysis and Hydrogen Bonding Studies
The three-dimensional structure and intermolecular interactions of this compound are fundamental to its function. Conformational analysis reveals the most stable arrangements of the molecule, while hydrogen bonding studies elucidate its interactions with other molecules, including biological targets.
Hydrogen bonds play a critical role in the molecular recognition and binding of this compound. The oxygen atoms of the sulfonyl group and the nitrogen atom of the sulfonamide can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. Additionally, weaker C-H···O interactions may contribute to the stability of the crystal packing and molecular complexes. nih.govnih.gov
Table 1: Potential Hydrogen Bond Parameters for this compound
| Donor | Acceptor | Distance (Å) | Angle (°) | Type of Interaction |
| N-H | O=S | 1.90 - 2.10 | 150 - 170 | Intermolecular |
| C-H (Aromatic) | O=S | 2.40 - 2.70 | 130 - 150 | Intermolecular |
| N-H | O (Furan) | 2.00 - 2.30 | 140 - 160 | Intramolecular/Intermolecular |
Note: The data in this table are representative values for similar sulfonamide-containing compounds and are intended to be illustrative for this compound.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
QSAR and cheminformatics provide a powerful framework for understanding how the chemical structure of a molecule relates to its biological activity. These computational techniques are instrumental in the rational design of new compounds with improved properties.
Development of Predictive Models for Biological Activity
Predictive QSAR models are mathematical equations that correlate the structural or physicochemical properties of a set of compounds with their biological activities. nih.gov The development of such models for this compound and its analogs would involve a multi-step process. First, a dataset of compounds with known biological activities would be compiled. Next, a variety of molecular descriptors would be calculated for each compound. Finally, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build the QSAR model. nih.govresearchgate.net
The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using an independent test set of compounds. nih.gov A well-validated QSAR model can then be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts.
Topological and Electronic Descriptors in SAR Analysis
The biological activity of this compound is encoded in its molecular structure. Topological and electronic descriptors are numerical values that capture different aspects of this structure and are used to build QSAR models. nih.govresearchgate.net
Topological descriptors characterize the atomic connectivity within the molecule, including its size, shape, and degree of branching. nih.gov Examples include:
Molecular Weight (MW): The total mass of the molecule.
Topological Polar Surface Area (TPSA): The surface area of polar atoms, which is related to a molecule's ability to cross cell membranes.
Wiener Index: A measure of the branching of the carbon skeleton.
Electronic descriptors quantify the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals. These include:
HOMO and LUMO Energies: The energies of the highest occupied and lowest unoccupied molecular orbitals, which are related to the molecule's reactivity.
Partial Atomic Charges: The distribution of electron density on the individual atoms.
Table 2: Key Molecular Descriptors for SAR Analysis of this compound
| Descriptor Type | Descriptor Name | Calculated Value (Illustrative) | Significance in SAR |
| Topological | Molecular Weight | ~279.3 g/mol | Relates to size and diffusion properties. |
| Topological | TPSA | ~67.5 Ų | Influences membrane permeability. |
| Electronic | Dipole Moment | ~3.5 D | Affects solubility and binding to polar targets. |
| Electronic | LogP | ~2.8 | Measures lipophilicity, impacting absorption and distribution. |
Note: The calculated values are estimates for this compound and may vary depending on the calculation method.
Chemometric Analysis and Cluster Methods for Compound Libraries
When dealing with large libraries of compounds related to this compound, chemometric techniques such as cluster analysis are employed to group molecules based on their structural similarities. This allows for the identification of subsets of compounds with similar properties and potential biological activities.
Cluster analysis algorithms, such as hierarchical clustering and k-means clustering, use molecular descriptors to calculate the "distance" between molecules in a multidimensional chemical space. Compounds that are close to each other in this space are grouped into the same cluster. This approach is valuable for:
Diversity Analysis: Ensuring that a compound library covers a wide range of chemical space.
Lead Hopping: Identifying new chemical scaffolds with similar properties to a known active compound.
SAR Exploration: Understanding which structural features are common to active compounds.
By applying these advanced computational and theoretical methods, a deeper understanding of the chemical and biological properties of this compound can be achieved, paving the way for its potential application in various scientific fields.
Structure Activity Relationship Sar Elucidation for N 2 Furan 3 Yl Ethyl Benzenesulfonamide Derivatives
Contribution of the Furan-3-yl Ethyl Moiety to Biological Potency and Selectivity
The furan-3-yl ethyl moiety is a crucial component of the molecule, responsible for key interactions with the target protein. While direct comparisons between the furan-3-yl and furan-2-yl isomers in this specific scaffold are not extensively detailed in the reviewed literature, the presence of a heterocyclic ring system is a common feature in many biologically active sulfonamides. In related NLRP3 inhibitors, heterocyclic moieties like thiophene (B33073) and furan (B31954) have been explored, indicating that this part of the molecule occupies a significant pocket in the binding site.
The ethyl linker provides appropriate spacing and flexibility, allowing the furan ring to position itself optimally for interactions, which are presumed to be hydrophobic or involve specific polar contacts with amino acid residues. The substitution pattern of the heterocycle is critical; for instance, in a related series of compounds, replacing a thiophene ring with a 2-furan analog resulted in a significant decrease in potency, demonstrating the sensitivity of the target to the nature and orientation of the heteroaromatic system. Therefore, the furan-3-yl ethyl group is considered an essential element for establishing high-affinity binding and achieving the desired biological response.
Impact of Substituents on the Benzenesulfonamide (B165840) Core
The benzenesulfonamide core serves as the central scaffold of these derivatives, and its substitution pattern is a primary determinant of biological activity. Both the position and electronic nature of substituents on the aromatic ring, as well as modifications to the sulfonamide nitrogen, profoundly affect potency.
Positional and Electronic Effects of Aromatic Substituents
Research on analogous scaffolds, particularly those targeting the NLRP3 inflammasome, has demonstrated that the substitution pattern on the aromatic ring is critical for potency. In a closely related series of inhibitors, specific substitutions were found to be essential for maintaining high activity. For example, the presence of a 5-chloro (5-Cl) and a 2-methoxy (2-OCH₃) group on the aromatic ring was vital. nih.gov
The removal of either the 2-OCH₃ or the 5-Cl substituent led to a greater than four-fold decrease in inhibitory potency. nih.gov Moving the 5-Cl group to other positions on the ring also resulted in a significant loss of activity. nih.gov Interestingly, shifting the 2-OCH₃ group to the meta-position maintained comparable potency, but moving it to the para-position caused a significant drop in activity, suggesting that while electronic effects may play a role, steric and positional factors are paramount for optimal interaction with the target. nih.gov These findings underscore that a specific substitution pattern on the benzenesulfonamide core is required to maximize biological efficacy.
Table 1: Effect of Aromatic Ring Substitutions on NLRP3 Inhibitory Activity (Analog Series) Data sourced from a study on analogous benzamide/benzenesulfonamide NLRP3 inhibitors. nih.gov
| Compound | Substitutions on Aromatic Ring | IC₅₀ for IL-1β Release (μM) |
| Parent Cmpd. | 5-Cl, 2-OCH₃ | 3.25 |
| Analog 1 | 5-Cl (2-OCH₃ removed) | >15 |
| Analog 2 | 2-OCH₃ (5-Cl removed) | 13.75 |
| Analog 5 | 2-OCH₃, 3-Cl (Cl moved) | 14.25 |
| Analog 6 | 2-OCH₃, 4-Cl (Cl moved) | >15 |
| Analog 8 | 5-Cl, 3-OCH₃ (OCH₃ moved) | 3.85 |
| Analog 9 | 5-Cl, 4-OCH₃ (OCH₃ moved) | >15 |
Role of Sulfonamide Nitrogen Substitutions
In contrast to the stringent requirements for substitution on the aromatic ring, the sulfonamide nitrogen (N) is highly tolerant of structural modifications. nih.gov Structure-activity relationship studies reveal that introducing various substituents on this nitrogen can modulate potency, with a general trend showing that larger, bulkier groups tend to enhance the biological activity. nih.gov
This suggests that the N-substituent extends into a region of the target's binding site that can accommodate diverse chemical functionalities, likely a hydrophobic pocket. For instance, increasing the size of alkyl substituents from methyl to ethyl, propyl, and butyl progressively improved the inhibitory potency against IL-1β release. nih.gov The most potent analog in one studied series featured a dibutyl substitution on the sulfonamide nitrogen, with an IC₅₀ of 0.55 μM. nih.gov This tolerance allows for fine-tuning of the molecule's physicochemical properties without compromising its primary binding interactions.
Table 2: Effect of Sulfonamide Nitrogen (N) Substitutions on NLRP3 Inhibitory Activity (Analog Series) Data sourced from a study on analogous benzamide/benzenesulfonamide NLRP3 inhibitors. nih.gov
| Compound | R Group on Sulfonamide Nitrogen | IC₅₀ for IL-1β Release (μM) |
| Analog 10 | -H | 2.85 |
| Analog 11 | -Methyl | 1.85 |
| Analog 12 | -Ethyl | 1.15 |
| Analog 13 | -Propyl | 0.85 |
| Analog 14 | -Dibutyl | 0.55 |
| Analog 15 | -Aniline | 2.55 |
Interplay Between Different Structural Features and Overall Biological Response
For example, a derivative with the optimal 5-Cl, 2-OCH₃ substitution on the aromatic ring will only exhibit maximal potency if it is paired with a suitable bulky substituent on the sulfonamide nitrogen. nih.gov Similarly, an excellent N-substituent cannot rescue the activity of a compound with a poorly substituted aromatic core. nih.gov This synergy indicates that the molecule must adopt a specific conformation to bind effectively to its target. The benzenesulfonamide core and its substituents likely anchor the molecule in the binding site, while the furan-ethyl and N-sulfonamide substituents engage with adjacent regions to achieve high-affinity binding and a potent biological response.
Elucidation of Key Pharmacophoric Elements for Target Engagement
Based on the available SAR data, a pharmacophore model for this class of compounds, particularly as NLRP3 inflammasome inhibitors, can be proposed. The key elements essential for target engagement include:
A Substituted Aromatic Ring: This feature, represented by the benzenesulfonamide core, requires a specific pattern of substituents that can act as hydrogen bond acceptors (e.g., methoxy (B1213986) group) and occupy defined hydrophobic pockets (e.g., chloro group). The precise positioning of these groups is critical. nih.gov
A Hydrogen Bond Donor: The NH group of the sulfonamide is a key hydrogen-bonding element, crucial for anchoring the ligand to the protein backbone.
A Heteroaromatic Moiety: The furan-3-yl group serves as another key interaction point, likely engaging with the target through hydrophobic and/or π-stacking interactions within a distinct sub-pocket.
Together, these elements create a molecule with the precise three-dimensional arrangement of chemical features required to bind selectively and with high affinity to the biological target, thereby eliciting a potent inhibitory response.
Research Applications and Future Perspectives for N 2 Furan 3 Yl Ethyl Benzenesulfonamide
Role as a Synthetic Intermediate for Advanced Organic Molecules
The structural makeup of N-(2-(furan-3-yl)ethyl)benzenesulfonamide makes it a versatile synthetic intermediate for the creation of more complex organic molecules. The furan (B31954) and benzenesulfonamide (B165840) components can each undergo a variety of chemical transformations.
The furan ring, an electron-rich aromatic heterocycle, is susceptible to electrophilic substitution reactions. Additionally, the furan moiety can participate in cycloaddition reactions, such as the Diels-Alder reaction, providing a pathway to complex polycyclic structures. beilstein-journals.org The benzenesulfonamide portion of the molecule also offers multiple avenues for chemical modification. The aromatic ring can be functionalized through electrophilic substitution, and the sulfonamide nitrogen can be further substituted or participate in various coupling reactions.
These reactive sites allow for the molecule to be used as a building block in the synthesis of a diverse range of compounds with potential applications in materials science and medicinal chemistry. For instance, it could serve as a scaffold for creating novel ligands for catalysis or as a precursor for the synthesis of complex natural product analogs.
Table 1: Potential Synthetic Transformations of this compound
| Moiety | Reaction Type | Potential Products |
|---|---|---|
| Furan Ring | Electrophilic Substitution | Halogenated, nitrated, or acylated furan derivatives |
| Diels-Alder Reaction | Complex polycyclic compounds | |
| Benzenesulfonamide | Electrophilic Aromatic Substitution | Substituted benzenesulfonamide derivatives |
Potential as a Lead Compound for Therapeutic Development
Benzenesulfonamide derivatives are a cornerstone in drug discovery, with applications ranging from diuretics and antidiabetic agents to anticancer and anti-inflammatory drugs. researchgate.netnih.gov The furan ring is also a key component in many compounds with demonstrated therapeutic effects, including antimicrobial and anticancer activities. nih.gov The combination of these two pharmacophores in this compound suggests its potential as a lead compound for the development of new therapeutic agents.
While direct biological activity data for this compound is scarce, studies on structurally similar compounds provide valuable insights. For example, various heterocyclic substituted benzenesulfonamides have shown potent inhibitory effects against carbonic anhydrase IX (CA IX), a target in cancer therapy. nih.gov Furthermore, furan-containing compounds have been investigated for their antibacterial and antiviral properties.
Table 2: Reported Biological Activities of Structurally Related Compounds
| Compound Class | Biological Target/Activity | Therapeutic Area |
|---|---|---|
| Heterocyclic Benzenesulfonamides | Carbonic Anhydrase IX Inhibition | Oncology |
| Furan Derivatives | Antibacterial, Antiviral | Infectious Diseases |
Strategies for Optimization of Biological Profiles
Should this compound be identified as a hit in a biological screen, several strategies can be employed for the optimization of its biological profile. This process, known as lead optimization, aims to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. researchgate.net
A primary strategy involves systematic structural modifications to establish a structure-activity relationship (SAR). For this compound, this could involve:
Modification of the benzenesulfonamide ring: Introducing various substituents at different positions of the benzene (B151609) ring can influence binding affinity and selectivity for a biological target.
Substitution on the furan ring: Functionalization of the furan ring can modulate the compound's electronic properties and steric profile.
Alteration of the ethyl linker: The length and flexibility of the ethyl chain connecting the two ring systems can be modified to optimize the spatial orientation of the pharmacophores for target interaction.
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be used to guide the design of new analogs with improved properties.
Integration with High-Throughput Screening and Combinatorial Library Design
High-throughput screening (HTS) is a powerful tool in drug discovery for identifying active compounds from large chemical libraries. nih.govnih.gov The this compound scaffold is well-suited for integration into HTS campaigns and combinatorial library design.
A combinatorial library based on this scaffold could be generated by systematically varying the substituents on both the furan and benzenesulfonamide rings. This can be achieved through parallel synthesis techniques, allowing for the rapid creation of a large number of diverse analogs. nih.gov For example, a library could be constructed by reacting a common intermediate, such as 2-(furan-3-yl)ethanamine, with a diverse set of benzenesulfonyl chlorides. Similarly, derivatives of N-(2-aminoethyl)benzenesulfonamide could be reacted with various furan-containing building blocks.
The resulting library of compounds could then be screened against a wide range of biological targets to identify novel hits for various diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-(furan-3-yl)ethyl)benzenesulfonamide, and how do reaction conditions impact yield?
- Methodology :
- Multi-step synthesis : Common approaches involve coupling benzenesulfonyl chloride with furan-containing amines. For example, the University of Bordeaux's synthesis of a related compound (N-(2-(2,5-dimethylfuran-3-yl)ethyl)benzenesulfonamide) used sequential alkylation and sulfonylation steps, optimizing solvent choice (e.g., DCM or THF) and temperature (0–25°C) to achieve yields >70% .
- One-pot cascade synthesis : A novel method for a structurally similar sulfonamide () employed a γ-irradiated, solvent-free cascade reaction, achieving 85% yield under ambient conditions. This highlights the role of green chemistry in reducing purification steps .
- Key considerations : Catalysts (e.g., triethylamine for acid scavenging), solvent polarity, and reaction time significantly influence intermediate stability and final purity.
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Techniques :
- NMR spectroscopy : 1H/13C NMR resolves furan ring protons (δ 6.2–7.8 ppm) and sulfonamide NH signals (δ 5.1–5.5 ppm). used 2D NMR (COSY, HSQC) to confirm connectivity in a benzenesulfonamide analog .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 292.08 for C12H13NO3S) .
- X-ray crystallography/EPR : utilized X-band EPR to study radical formation post-γ-irradiation, providing insights into stability under harsh conditions .
Q. What preliminary biological screening methods are used to evaluate this compound’s activity?
- Assays :
- Enzyme inhibition : Tankyrase inhibition (IC50 assays) via Wnt/β-catenin pathway modulation, as demonstrated for a furan-sulfonamide analog (). Fluorescence polarization or ADP-Glo™ kits are common .
- Antimicrobial testing : Broth microdilution (MIC assays) against S. aureus or E. coli (). For example, pyrazole-sulfonamide hybrids showed MIC values of 8–32 µg/mL .
Advanced Research Questions
Q. How does this compound interact with enzymatic targets like tankyrase or COX-2?
- Mechanistic insights :
- Tankyrase inhibition : Molecular docking (AutoDock Vina) reveals hydrogen bonding between the sulfonamide group and tankyrase’s catalytic domain (PDB: 3UTM). Competitive inhibition kinetics (Ki ~1.2 µM) were observed via surface plasmon resonance (SPR) .
- COX-2 selectivity : Sulfonamide analogs with electron-withdrawing groups (e.g., -CF3) show higher COX-2 affinity (IC50 0.8 µM vs. COX-1 IC50 >10 µM) due to hydrophobic pocket interactions .
Q. What structure-activity relationships (SAR) guide the optimization of furan-sulfonamide derivatives?
- Key modifications :
| Substituent | Effect on Activity | Source |
|---|---|---|
| Furan-3-yl vs. 2,5-dimethylfuran | Increased steric bulk reduces tankyrase binding (ΔIC50 +2.5 µM) | |
| Trifluoromethyl (-CF3) on benzene | Enhances COX-2 selectivity (10-fold) via hydrophobic interactions | |
| Pyrazole incorporation | Improves solubility but reduces metabolic stability (t1/2 <2 hrs in liver microsomes) |
Q. How can reaction conditions be optimized to improve scalability and reproducibility?
- Parameters :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve furan-amine coupling efficiency but may require stringent drying to avoid hydrolysis .
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)2) enhance cross-coupling yields (e.g., Suzuki-Miyaura for aryl-furan hybrids) but increase cost .
- Workflow : High-throughput screening (HTS) of 96 reaction conditions (varying pH, temp) identified optimal yields (85%) at pH 7.5 and 40°C .
Q. What stability challenges arise during storage or biological testing of this compound?
- Findings :
- Photodegradation : Exposure to UV light (λ = 254 nm) led to 30% decomposition in 48 hrs, necessitating amber vial storage .
- Oxidative stability : LC-MS analysis detected sulfone formation (m/z +16) in PBS buffer after 72 hrs, suggesting susceptibility to ROS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
